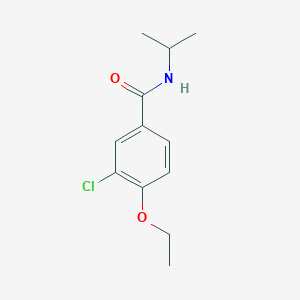![molecular formula C16H28N4O B5420744 (2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine](/img/structure/B5420744.png)
(2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand its pharmacological properties.
Orientations Futures
There are several future directions for research on (2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine. One direction is to study its potential use in the treatment of epilepsy. Another direction is to investigate its effects on neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to develop more potent and selective derivatives for therapeutic use.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for drug development. Further research is needed to fully understand its pharmacological properties and to develop more potent and selective derivatives for therapeutic use.
Méthodes De Synthèse
The synthesis of (2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine involves the reaction of 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylic acid with N-methyl-2-oxopentanamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(2R)-4-methyl-1-oxo-1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pentan-2-amine has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
(2R)-2-amino-4-methyl-1-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13(2)12-15(17)16(21)19-9-4-14(5-10-19)6-11-20-8-3-7-18-20/h3,7-8,13-15H,4-6,9-12,17H2,1-2H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJJGPASMSXJR-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)CCN2C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1CCC(CC1)CCN2C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5420670.png)
![6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5420672.png)
![5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5420681.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5420710.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420717.png)
![4-(3,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5420719.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5420720.png)
![N-[1-[(dimethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5420721.png)
![2-[({1-[(3-methylisoxazol-5-yl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5420724.png)

![6-{[(2-furylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5420738.png)
![7-(2-biphenylylmethyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5420748.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5420756.png)
